

# Comparative Pharmacokinetic Profiles of Benzoylpas Salt Formulations: A Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benzoylpas (Calcium)**

Cat. No.: **B1610932**

[Get Quote](#)

A detailed analysis of the available pharmacokinetic data for sodium and calcium salts of p-aminosalicylic acid (PAS), commonly known as benzoylpas, reveals distinct absorption, distribution, metabolism, and excretion profiles. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.

The choice of a salt form for an active pharmaceutical ingredient can significantly impact its pharmacokinetic properties, ultimately influencing its efficacy and safety. In the case of the anti-tuberculosis agent p-aminosalicylic acid, both sodium and calcium salt formulations are utilized. Understanding the differences in their pharmacokinetic profiles is crucial for optimizing dosing regimens and ensuring therapeutic success.

## Data Summary

The following table summarizes the key pharmacokinetic parameters for different formulations of sodium and calcium p-aminosalicylate based on available clinical studies. It is important to note that the data is derived from separate studies involving different formulations, dosages, and subject populations, which should be considered when making comparisons.

| Salt Form                 | Formulation                                | Dose                                           | Cmax<br>(Maximum Concentration)                    | Tmax<br>(Time to Maximum Concentration)                | AUC<br>(Area Under the Curve)              | Half-life<br>(t½)     |
|---------------------------|--------------------------------------------|------------------------------------------------|----------------------------------------------------|--------------------------------------------------------|--------------------------------------------|-----------------------|
| Sodium p-aminosalicylate  | Powder for oral solution                   | Equivalent to 4 g aminosalicylic acid          | ~ 75 µg/mL <sup>[1]</sup>                          | 0.5 - 1 hour <sup>[1]</sup>                            | Not Reported                               | 1 hour <sup>[1]</sup> |
| Delayed-release granules  | Equivalent to 4.78 g p-aminosalicylic acid | 21.4 µg/mL (mean) <sup>[2]</sup>               | Not Reported                                       | 121 µg·h/mL (mean, 0-inf) <sup>[2]</sup>               | 1.94 hours (apparent) <sup>[2]</sup>       |                       |
| Delayed-release granules  | 4 g twice daily                            | 68.55 mg/L (range) <sup>[3]</sup>              | Not Reported                                       | Not Reported                                           | Not Reported                               |                       |
| Delayed-release granules  | 6 g (with food)                            | 1.5-fold increase vs. fasted <sup>[5][6]</sup> | Doubled vs. fasted <sup>[5][6]</sup>               | 1.7-fold increase vs. fasted (0-inf) <sup>[5][6]</sup> | Not Reported                               |                       |
| Calcium p-aminosalicylate | Film-coated tablet                         | 500 mg                                         | 5771.615 ng/mL (mean) or 5.77 µg/mL <sup>[7]</sup> | 1 - 4 hours <sup>[7][8]</sup>                          | 5897.8 hng/mL (mean, 0-inf) <sup>[7]</sup> | Not Reported          |

## Experimental Protocols

The pharmacokinetic data presented above were obtained from studies employing specific methodologies. While complete protocols for each study are extensive, the following provides an overview of the key experimental designs.

## Sodium p-aminosalicylate (Powder for oral solution)

- Study Design: The provided information is from a product's summary of characteristics, suggesting it is based on established clinical data.[1]
- Subjects: The specific subject population is not detailed in the summary.
- Dosing: A single oral dose equivalent to 4 g of aminosalicylic acid was administered.[1]
- Sampling: Plasma samples were collected to determine the peak plasma concentration and time to peak.[1]
- Analytical Method: The specific analytical method used for drug quantification is not specified in the summary.

## Sodium p-aminosalicylate (Delayed-release granules)

- Study Design: A Phase I pharmacokinetic study in healthy volunteers.[5][6] Another study involved patients with multi-drug resistant tuberculosis.[3][4]
- Subjects: Healthy male and female volunteers[5][6] and adult patients with drug-resistant tuberculosis.[3][4]
- Dosing: Single doses of 6 g were administered under fasted and fed conditions.[5][6] In the patient study, doses of 4 g twice daily or 8 g once daily were given.[3][4]
- Sampling: Plasma and urine samples were collected over 48 hours in the single-dose study. [5][6] In the patient study, blood samples were collected at predose and various time points up to 12 or 24 hours post-dose.[9]
- Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) assay was used to measure drug concentrations.[5][6][10] Another study used liquid chromatography and tandem mass spectrometry.[4]

## Calcium p-aminosalicylate (Film-coated tablet)

- Study Design: A relative bioavailability study comparing a film-coated tablet to a suspension. [7]
- Subjects: 13 healthy individuals.[7]

- Dosing: A single oral dose of a 500 mg calcium p-aminosalicylate film-coated tablet was administered.[7]
- Sampling: Blood samples were collected according to a planned time schedule up to 24 hours post-dose.[7]
- Analytical Method: The specific analytical method used for drug quantification is not detailed in the available summary.

## Comparative Analysis and Signaling Pathways

The disparate data sets suggest that sodium p-aminosalicylate, particularly in its powder for oral solution form, is rapidly absorbed, leading to a high peak concentration in a short period.[1] The delayed-release granule formulations of the sodium salt exhibit a slower absorption profile, as expected, with food significantly enhancing absorption.[2][5][6] The calcium salt, based on the limited data available, appears to have a slower absorption rate and lower peak concentration compared to the immediate-release sodium salt formulation.[7]

The following diagram illustrates the generalized pathways of absorption and metabolism for different benzoylpas salt formulations.



[Click to download full resolution via product page](#)

Caption: Generalized absorption pathways of different benzoylpas salt formulations.

## Logical Workflow for Pharmacokinetic Analysis

The process of evaluating and comparing the pharmacokinetic profiles of different drug formulations follows a structured workflow. This involves study design, sample collection and analysis, and data interpretation.



[Click to download full resolution via product page](#)

Caption: Workflow for comparative pharmacokinetic studies.

In conclusion, the available data, while not from direct comparative studies, indicates that the choice of salt form and formulation significantly influences the pharmacokinetic profile of p-

aminosalicylic acid. Sodium salt formulations, particularly immediate-release powders, offer rapid absorption and high peak concentrations, while delayed-release granules provide a more sustained release profile. The calcium salt appears to have a slower absorption rate. These differences should be carefully considered in the context of the desired therapeutic effect and potential for adverse events. Further head-to-head clinical trials are warranted to provide a more definitive comparison of these formulations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. extranet.who.int [extranet.who.int]
- 2. extranet.who.int [extranet.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites: A Potential Relationship to the Development of Gastrointestinal Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. scribd.com [scribd.com]
- 8. mims.com [mims.com]
- 9. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evaluation of para-aminosalicylic acid granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Pharmacokinetic Profiles of Benzoylpas Salt Formulations: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610932#comparative-pharmacokinetic-profiles-of-different-benzoylpas-salt-formulations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)